1-Methyl-3-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

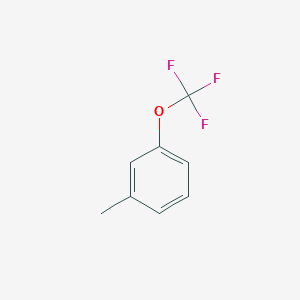

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXOOXIPSTAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382494 | |

| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-44-2 | |

| Record name | 1-methyl-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis of 1-Methyl-3-(trifluoromethoxy)benzene

Strategic Protocols for Regioselective Introduction of the -OCF

Executive Summary

Target Molecule: 1-Methyl-3-(trifluoromethoxy)benzene (CAS: 64248-60-8)

Significance: The trifluoromethoxy (-OCF

The Synthetic Challenge: Direct electrophilic trifluoromethoxylation of toluene is electronically unfavorable for the meta isomer.[1] The methyl group is an ortho/para director, making direct C-H activation strategies non-viable for high-purity meta synthesis.[1] Consequently, this guide focuses on indirect regiospecific routes starting from pre-functionalized meta-scaffolds (3-methylphenol or 3-tolylboronic acid).[1]

This guide details two distinct, self-validating workflows:

-

The "Hiyama" Oxidative Desulfurization-Fluorination: Best for gram-to-kilogram scale-up; utilizes cost-effective phenolic precursors.[1]

-

Silver-Mediated Cross-Coupling: Best for late-stage functionalization (LSF) in drug discovery; utilizes mild transition-metal chemistry.[1]

Strategic Pathway Selection

The choice of synthesis depends heavily on the available starting material and the scale of operation.[1]

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and starting material availability.

Route A: Oxidative Desulfurization-Fluorination (Scalable)

Principle: This method converts a phenol into a xanthate, which is then subjected to oxidative fluorination.[1] The mechanism relies on the generation of a carbocationic intermediate stabilized by sulfur, which is then quenched by fluoride.[1]

Advantages:

-

Uses inexpensive m-cresol.[1]

-

Avoids expensive transition metals.[1]

-

Strict regiocontrol (inherited from the phenol).[1]

Disadvantages:

Protocol 1: Synthesis via Xanthate Intermediate

Step 1: Formation of O-(3-methylphenyl) S-methyl dithiocarbonate

Reagents: 3-Methylphenol (1.0 eq), CS

-

Activation: In a flame-dried flask under Ar, suspend NaH (60% in oil) in anhydrous THF at 0°C.

-

Addition: Add 3-methylphenol dropwise. Evolution of H

gas will be observed.[1] Stir for 30 min. -

Xanthylation: Add CS

dropwise at 0°C. The solution will turn deep yellow/orange.[1] Stir for 1 hour. -

Methylation: Add Methyl Iodide (MeI) dropwise.[1] Warm to room temperature (RT) and stir for 3 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO -

Validation:

H NMR should show a sharp singlet ~2.6 ppm (S-Me) and aromatic signals characteristic of the meta-substituted ring.[1]

Step 2: Oxidative Fluorination (The Hiyama Reaction)

Reagents: Xanthate (from Step 1), HF-Pyridine (70% HF, ~50 eq), NBS (N-Bromosuccinimide, 3.0 eq) or DBH (1,3-Dibromo-5,5-dimethylhydantoin), CH

Safety Warning: HF-Pyridine is extremely corrosive and toxic.[1] Use only in a well-ventilated fume hood with calcium gluconate gel available.[1] Do not use glass syringes; use polypropylene (PP) plasticware.[1]

-

Preparation: In a PP reactor, dissolve the xanthate in CH

Cl -

Fluorine Source: Add HF-Pyridine dropwise (exothermic).

-

Oxidation: Add NBS (or DBH) portion-wise. The oxidant activates the C=S bond, facilitating fluoride attack.[1]

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Critical Step. Pour the reaction mixture carefully into an ice-cold mixture of NaHCO

/NaHSO -

Purification: Extract with pentane or ether. The product is volatile.[1][2] Distill carefully or use low-temperature rotary evaporation.

Mechanism of Action:

Figure 2: Mechanistic flow of the oxidative desulfurization-fluorination.

Route B: Silver-Mediated Cross-Coupling (Modern)

Principle: Oxidative cross-coupling of aryl boronic acids with a trifluoromethoxide source mediated by Silver(I/II). This overcomes the instability of the

Advantages:

-

Mild conditions (RT to 60°C).[1]

-

High functional group tolerance.[1]

-

Single chemical step from commercial boronic acids.[1]

Disadvantages:

Protocol 2: Ag-Mediated Trifluoromethoxylation

Reagents: 3-Tolylboronic acid (1.0 eq), AgPF

Note: While Ritter's method uses AgOCF

-

Setup: Flame-dry a reaction vial wrapped in aluminum foil (exclude light).

-

Solubilization: Dissolve 3-Tolylboronic acid (1.0 mmol) in Acetone (5 mL).

-

Catalyst Loading: Add AgPF

and KF. -

Reagent Addition: Add the trifluoromethoxylation reagent (e.g., 2,4-dinitro-trifluoromethoxybenzene or a mixture of AgF/TMSCF

/Aldehyde if generating in situ, but commercially available TFBen is preferred for reproducibility).[1] -

Reaction: Stir at 40°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove silver salts.[1] Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary & Validation

| Parameter | Route A (Hiyama) | Route B (Ag-Coupling) |

| Starting Material | 3-Methylphenol | 3-Tolylboronic acid |

| Regioselectivity | 100% meta | 100% meta |

| Yield (Typical) | 65-75% | 50-65% |

| Scalability | High (kg) | Low (mg to g) |

| Safety Profile | High Risk (HF-Py) | Moderate Risk (Ag salts) |

| Key Impurity | Brominated byproducts | Protodeboronation (Toluene) |

Analytical Characterization (Expected):

-

F NMR: Singlet at

-

H NMR: Methyl group singlet at

-

GC-MS: Molecular ion (

) at 176 m/z.[1] Fragment at 69 m/z (CF

References

-

Hiyama, T. et al. (2000).[1] "A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination of Dithiocarbonates." Bulletin of the Chemical Society of Japan. Link

-

Ritter, T. et al. (2011).[1][3] "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Journal of the American Chemical Society.[1][4] Link[3]

-

Tang, P. et al. (2019).[1] "Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates." Organic Letters. Link

-

Leroux, F. R. et al. (2015).[1] "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Chemistry - A European Journal (Cited via NIH).[1] Link

-

Fisher Scientific. (2021).[1] "Safety Data Sheet: (Trifluoromethoxy)benzene." Link

Sources

physicochemical properties of 1-Methyl-3-(trifluoromethoxy)benzene

Executive Summary

1-Methyl-3-(trifluoromethoxy)benzene (CAS: 705-44-2), also known as 3-(Trifluoromethoxy)toluene , is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the meta-substitution pattern of a lipophilic, electron-withdrawing trifluoromethoxy (-OCF

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug design. The -OCF

Chemical Identity & Structural Analysis

The compound features a benzene core substituted at the 1- and 3-positions.[1][2][3] The interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment, directing subsequent electrophilic aromatic substitutions primarily to the 4- and 6-positions.

| Parameter | Details |

| IUPAC Name | This compound |

| Common Name | 3-(Trifluoromethoxy)toluene |

| CAS Number | 705-44-2 |

| Molecular Formula | C |

| Molecular Weight | 176.14 g/mol |

| SMILES | CC1=CC=CC(OC(F)(F)F)=C1 |

| InChI Key | GETTZEONDQJALK-UHFFFAOYSA-N (Analogous) |

Structural Diagram: Electronic Effects

The following diagram illustrates the competing electronic effects that define the reactivity of this scaffold.

Figure 1: Electronic interplay between the Methyl and Trifluoromethoxy substituents determining electrophilic substitution patterns.

Physicochemical Profile

The introduction of the fluorine atoms drastically alters the properties compared to the non-fluorinated analog (3-methoxytoluene). The -OCF

Key Physical Constants

| Property | Value | Condition / Note |

| Physical State | Clear Liquid | @ 20°C |

| Boiling Point | 136.4°C | @ 760 mmHg [1] |

| Density | 1.205 g/cm³ | @ 25°C [1] |

| Refractive Index ( | 1.436 | @ 20°C |

| Flash Point | 42.1°C | Closed Cup (Flammable) |

| Vapor Pressure | 9.15 mmHg | @ 25°C |

| LogP (Predicted) | ~3.6 | High Lipophilicity |

| Solubility | Immiscible in water | Soluble in DCM, EtOAc, MeOH |

Scientific Insight: The high density (1.205) relative to toluene (0.87) is characteristic of polyfluorinated aromatics. The LogP value suggests this compound will readily cross biological membranes, making it an excellent scaffold for CNS-active drugs.

Synthesis & Manufacturing Protocols

The synthesis of trifluoromethoxyarenes is historically challenging due to the instability of the trifluoromethoxide anion. Two primary routes are utilized: the classical industrial route via chlorination/fluorination and modern transition-metal catalyzed methods.

Route A: The Classical Industrial Route (m-Cresol Precursor)

This method involves the conversion of m-cresol to the trichloromethyl ether followed by halogen exchange.

-

Step 1: Chlorination

-

Reagents: m-Cresol, Chlorine gas (

), Phosphorus pentachloride ( -

Conditions: High temperature, radical conditions.

-

Intermediate: 1-Methyl-3-(trichloromethoxy)benzene.

-

-

Step 2: Fluorination (Swarts Reaction)

Route B: Modern Oxidative Trifluoromethoxylation

For laboratory-scale synthesis avoiding HF, silver-mediated oxidative protocols are preferred.

-

Protocol:

-

Charge a reaction vessel with 3-methylphenol arylboronic acid .

-

Add AgOCF

(Silver trifluoromethoxide) generated in situ or pre-formed. -

Add an oxidant (e.g., Selectfluor) and catalyst.

-

Stir at room temperature in acetonitrile.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Synthesis Workflow Diagram

Figure 2: Classical two-step synthesis from m-cresol involving chlorination and subsequent fluorination.

Applications in Drug Discovery

The -OCF

-

Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the group resistant to Cytochrome P450 oxidative metabolism (O-demethylation), significantly extending the drug's half-life (

). -

Conformational Locking: The -OCF

group prefers an orthogonal conformation relative to the aromatic ring, which can lock the bioactive conformation of the molecule, improving receptor binding affinity. -

Bioisosterism: It acts as a bioisostere for chlorine or a nitro group but with different electronic properties.

Case Use: This specific intermediate is often used to synthesize inhibitors for voltage-gated sodium channels (insecticides like Indoxacarb derivatives) or kinase inhibitors where the meta-substitution provides the correct vector for hydrophobic pocket occupancy.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[7]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from oxidizing agents.[7][9][10]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (2023). Compound Summary for Trifluoromethoxybenzene Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | 705-44-2 [chemnet.com]

- 2. Benzene,1-methyl-3-(trifluoromethoxy)-,705-44-2 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 3. 3-(Trifluoromethoxy)benzyl bromide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethoxy)benzene: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Motifs in Chemical Design

In the landscape of contemporary chemical research, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 1-Methyl-3-(trifluoromethoxy)benzene, a versatile aromatic building block that combines the electronic and lipophilic contributions of the trifluoromethoxy group with the subtle, yet significant, steric and electronic influence of a methyl group.[1][2] This strategic combination makes it a valuable intermediate for researchers and scientists engaged in the synthesis of novel bioactive compounds and advanced materials.

This document will delve into the core attributes of this compound, including its chemical identity, structural features, physicochemical properties, synthetic accessibility, and key applications, with a particular focus on its utility in drug discovery programs. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage this compound in their research endeavors.

PART 1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically identified by the following key descriptors:

-

Chemical Name: this compound

-

CAS Number: 705-44-2 [3]

-

Molecular Formula: C₈H₇F₃O[3]

-

Molecular Weight: 176.1 g/mol [3]

Structural Elucidation

The molecular architecture of this compound features a benzene ring substituted with a methyl group (-CH₃) and a trifluoromethoxy group (-OCF₃) at the 1 and 3 positions, respectively. This meta-substitution pattern is crucial in defining the molecule's electronic and steric profile, which in turn dictates its reactivity and interactions in biological systems.

Caption: Molecular structure of this compound.

PART 2: Physicochemical Properties

The utility of a chemical building block is intrinsically linked to its physical and chemical properties. The trifluoromethoxy group imparts a high degree of lipophilicity and metabolic stability, while the methyl group can influence conformational preferences and provide a potential site for metabolic oxidation, albeit often a minor one. A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 705-44-2 | [3] |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.1 g/mol | [3] |

| Appearance | Colorless liquid | Inferred from similar compounds |

| Boiling Point | Not explicitly available; estimated to be in the range of 140-160 °C | Based on structurally similar compounds like 1-Fluoro-3-(trifluoromethyl)benzene (105 °C)[2] and (Trifluoromethoxy)benzene (102 °C) |

| Density | Not explicitly available; estimated to be ~1.2 g/mL | Based on structurally similar compounds |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from general properties of aromatic ethers |

PART 3: Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes in organic chemistry. A common and logical pathway involves the trifluoromethoxylation of a suitable phenol precursor. The following diagram and protocol outline a representative synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Trifluoromethoxylation of 3-Methylphenol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and available reagents.

1. Materials and Equipment:

-

3-Methylphenol (m-cresol)

-

Trifluoromethyltrimethylsilane (Ruppert's Reagent, TMSCF₃)

-

Potassium fluoride (anhydrous)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., flash chromatography system)

2. Step-by-Step Procedure:

-

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.0 equivalents).

-

Heat the flask under vacuum and then cool under a stream of nitrogen to ensure all components are dry.

-

Add anhydrous DMF to the flask, followed by 3-methylphenol (1.0 equivalent).

-

-

Step 2: Reagent Addition

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equivalents) to the stirring solution.

-

After the addition of TMSCF₃, slowly add a catalytic amount of TBAF solution (0.1 equivalents).

-

-

Step 3: Reaction

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

3. Self-Validating System:

-

The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[4][5][6] The expected spectroscopic data should be consistent with the structure of this compound.

PART 4: Applications in Drug Discovery and Development

The unique properties of the trifluoromethoxy and methyl groups make this compound a valuable scaffold in drug discovery.

-

Modulation of Lipophilicity and Metabolic Stability: The -OCF₃ group is a well-established bioisostere for other functional groups and is known to increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][7] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation.[1]

-

Influence on Pharmacokinetics and Pharmacodynamics: The "magic methyl" effect, where the addition of a methyl group can significantly improve a compound's biological activity, is a recognized phenomenon in medicinal chemistry.[8] The methyl group in this compound can provide beneficial steric interactions within a target's binding pocket or block unwanted metabolic pathways.[8]

-

Versatile Chemical Handle: The aromatic ring of this compound can be further functionalized through various organic reactions, such as electrophilic aromatic substitution, allowing for the introduction of additional pharmacophoric features.[7]

PART 5: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][12] Keep away from heat, sparks, and open flames, as related compounds are flammable.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.[10][12]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10][12]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

-

Conclusion

This compound stands as a strategically important building block for chemists at the forefront of innovation. Its unique combination of a metabolically robust, lipophilic trifluoromethoxy group and a conformationally influencing methyl group provides a powerful tool for fine-tuning the properties of lead compounds in drug discovery and for creating novel, high-performance materials. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for unlocking its full potential in scientific research and development.

References

-

MySkinRecipes. 1-Methoxy-3-(trifluoromethoxy)benzene. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

-

PubChem. Benzene, 1,3-bis(trifluoromethyl)-. [Link]

- Google Patents. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)

-

ACS Publications. Supporting Information for Asymmetric C-H Trifluoromethylation of Benzylic Positions. [Link]

-

SciRP.org. Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

PrepChem.com. Synthesis of trifluoromethoxybenzene. [Link]

-

Cheméo. Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

Journal of Physical Science. Spectroscopic, Thermal Behaviour and DFT Calculations of a Trifluoromethyl Substituted Stilbene Imine Derivative as an Organic S. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubChem. (Trifluoromethyl)benzene. [Link]

Sources

- 1. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]

- 6. jps.usm.my [jps.usm.my]

- 7. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Trifluoromethoxy Group: A Guide to its Profound Electronic Influence on Benzene Derivatives

Abstract

The trifluoromethoxy (-OCF3) substituent has emerged as a uniquely powerful functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. Its electronic character, a nuanced interplay of potent inductive withdrawal and modest resonance donation, imparts a distinct set of properties to aromatic systems that are not achievable with more conventional substituents like methoxy (-OCH3) or trifluoromethyl (-CF3). This technical guide provides an in-depth exploration of the electronic effects of the trifluoromethoxy group in benzene derivatives. We will dissect its inductive and resonance contributions, quantify its impact on acidity and reactivity through Hammett parameters and pKa analysis, and detail the experimental and computational methodologies used to characterize these effects. This document is intended for researchers, medicinal chemists, and materials scientists seeking a comprehensive understanding of how to strategically deploy the -OCF3 group to fine-tune molecular properties.

Introduction: The Rise of a "Super Halogen"

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemistry, and among the fluorinated moieties, the trifluoromethoxy (-OCF3) group holds a special status.[1] Often referred to as a "super-halogen" or "pseudo-halogen," its electronic properties bear a resemblance to those of chlorine, yet it offers distinct advantages.[1] Unlike the related methoxy (-OCH3) group, which is a strong resonance donor, and the trifluoromethyl (-CF3) group, which is a powerful electron-withdrawing group by both induction and resonance (via hyperconjugation), the -OCF3 group presents a more complex electronic profile.[2][3]

The oxygen atom's lone pairs are capable of π-donation into the benzene ring, while the three highly electronegative fluorine atoms exert a formidable electron-withdrawing inductive effect through the C-O sigma bond. This duality is the key to its utility, allowing for the fine-tuning of a molecule's electronic landscape, which in turn governs its reactivity, metabolic stability, lipophilicity, and biological target interactions.[4][5] In drug design, for instance, replacing a methoxy group with a trifluoromethoxy group can block metabolic O-demethylation and increase lipophilicity, enhancing cell membrane permeability and overall bioavailability.[4]

This guide will systematically deconstruct the electronic effects of the -OCF3 group, providing both the theoretical framework and the practical data necessary for its effective application.

The Duality of Electronic Effects: Induction vs. Resonance

The net electronic effect of the trifluoromethoxy group is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

-

Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, create a strong dipole along the C-F bonds. This polarity is transmitted through the sigma framework of the molecule, pulling electron density away from the benzene ring. This effect is powerful and operates regardless of the substituent's position (ortho, meta, or para).

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions. However, the strong inductive pull of the CF3 group diminishes the electron density on the oxygen atom, making it a much weaker π-donor compared to the oxygen in a methoxy group.[2]

This antagonistic behavior is central to the -OCF3 group's character. While the inductive effect generally dominates, the subtle resonance donation plays a crucial role in modulating the reactivity and properties of the aromatic ring.

Diagram: The Opposing Electronic Forces of the Trifluoromethoxy Group

The following diagram illustrates the dual nature of the -OCF3 substituent's electronic influence on a benzene ring. The strong sigma-withdrawal (-I effect) is contrasted with the weaker pi-donation (+R effect).

Caption: Dual electronic effects of the -OCF3 group on a benzene ring.

Quantifying the Electronic Impact: Hammett Constants

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a powerful framework for quantifying the electronic influence of substituents on the reactivity and equilibria of benzene derivatives.[6][7] The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of a particular reaction to these effects.

To dissect the inductive and resonance contributions, the overall Hammett constant (σ) is often separated into inductive (σI) and resonance (σR) components, or alternatively, using Swain-Lupton parameters (F for field/inductive and R for resonance).[4][8] An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative σ value.[9]

The trifluoromethoxy group is characterized by a large positive inductive parameter and a small negative (donating) resonance parameter, confirming its dominant -I and minor +R character.

Table 1: Comparison of Hammett and Swain-Lupton Parameters

| Substituent | σ_meta (σm) | σ_para (σp) | Inductive/Field (σI / F) | Resonance (σR / R) |

| -OCF₃ | 0.40 | 0.35 | 0.41 (σI) | -0.06 (σR) |

| -OCH₃ | 0.12 | -0.27 | 0.29 (σI) | -0.56 (σR) |

| -CF₃ | 0.43 | 0.54 | 0.45 (σI) | 0.09 (σR) |

| -Cl | 0.37 | 0.23 | 0.47 (σI) | -0.24 (σR) |

Data compiled from various sources, including Hansch, C. et al. (1991) and Swain, C. G. et al. (1983).[4]

This data clearly illustrates the unique electronic profile of the -OCF3 group. Its σp value (0.35) is positive, indicating it is an overall electron-withdrawing group at the para position, but less so than the -CF3 group (0.54). This is because the weak resonance donation of the -OCF3 group partially counteracts its strong inductive withdrawal. In contrast, the -OCH3 group is a net electron-donating group at the para position (σp = -0.27) due to its strong resonance effect overwhelming its weaker inductive effect.

Impact on Acidity and Basicity: pKa Analysis

The electron-withdrawing nature of the trifluoromethoxy group has a profound impact on the acidity of phenols and benzoic acids, and the basicity of anilines. By stabilizing the conjugate base (phenoxide, benzoate) or destabilizing the conjugate acid (anilinium ion) through its inductive effect, the -OCF3 group alters the pKa of the parent compound.

-

Acids (Phenols and Benzoic Acids): An electron-withdrawing group like -OCF3 stabilizes the negatively charged conjugate base, thereby increasing the acidity and lowering the pKa value.[2]

-

Bases (Anilines): The -OCF3 group withdraws electron density from the nitrogen atom, making its lone pair less available to accept a proton. This reduces the basicity of the aniline, resulting in a lower pKa for its conjugate acid (the anilinium ion).

Table 2: pKa Values of Substituted Benzene Derivatives in Water (25 °C)

| Parent Compound | Substituent | Position | pKa |

| Benzoic Acid (pKa ≈ 4.20) | -OCF₃ | meta | ~3.8 |

| -OCF₃ | para | ~3.7 | |

| -CF₃ | meta | 3.77 | |

| -CF₃ | para | 3.6 | |

| Phenol (pKa ≈ 9.99) | -OCF₃ | meta | ~9.2 |

| -OCF₃ | para | ~9.5 | |

| -CF₃ | meta | 9.08 | |

| Anilinium Ion (pKa ≈ 4.63) | -OCF₃ | meta | ~3.5 |

| -OCF₃ | para | ~4.0 | |

| -CF₃ | meta | ~3.0 |

Data compiled from various sources. Note that exact pKa values can vary slightly depending on experimental conditions.[5][10][11][12]

The data shows that the -OCF3 group consistently increases the acidity of benzoic acids and phenols (lowers pKa) and decreases the basicity of anilines (lowers the pKa of the anilinium ion). The effect is generally more pronounced from the meta position for resonance-capable groups, as the resonance effect primarily influences the ortho and para positions.

Experimental Methodologies

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of weak acids and bases.[4][10][13][14] The underlying principle is to monitor the pH of a solution of the compound of interest as a standardized titrant (acid or base) is added incrementally. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the midpoint of the titration curve.

Experimental Protocol: pKa Determination of a Substituted Benzoic Acid

-

Preparation of Solutions:

-

Prepare a standardized ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

-

Prepare a ~0.01 M solution of the trifluoromethoxy-substituted benzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

-

Prepare a standard buffer solution (e.g., pH 7.00 and 4.00) for pH meter calibration.

-

-

Calibration of pH Meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Titration Setup:

-

Pipette a precise volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence volume (V_eq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

-

Diagram: Workflow for pKa Determination

This diagram outlines the key stages of determining a pKa value using potentiometric titration.

Caption: Key steps in experimental pKa determination via titration.

Determination of Hammett Constants via Reaction Kinetics

Hammett constants are empirically derived from the rates of reaction. The hydrolysis of substituted ethyl benzoates is a classic reaction used for this purpose.[15][16] By comparing the rate of hydrolysis of a substituted ethyl benzoate (k) to the rate of hydrolysis of ethyl benzoate itself (k₀), the substituent constant σ can be determined if the reaction constant ρ is known (ρ=1 for the ionization of benzoic acids, the reference reaction).

Experimental Protocol: Kinetic Measurement of Ethyl Benzoate Hydrolysis

-

Reaction Setup:

-

In separate NMR tubes, prepare solutions of each substituted ethyl benzoate (e.g., ethyl 4-trifluoromethoxybenzoate) at a known concentration in a suitable solvent (e.g., ethanol-d6).

-

Prepare a standardized solution of potassium hydroxide in the same deuterated solvent system.

-

-

Initiation of Reaction:

-

At time t=0, add a known amount of the potassium hydroxide solution to each NMR tube to initiate the hydrolysis reaction.

-

-

Kinetic Monitoring by NMR:

-

Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.

-

Monitor the disappearance of a characteristic peak of the starting ester and the appearance of a characteristic peak of the product (the corresponding benzoate).

-

Integrate the relevant peaks in each spectrum to determine the relative concentrations of reactant and product over time.

-

-

Data Analysis:

-

Assuming pseudo-first-order kinetics (if hydroxide is in large excess) or second-order kinetics, plot the appropriate concentration function (e.g., ln[Ester] or 1/[Ester]) versus time.

-

The slope of the resulting linear plot will be the rate constant (k).

-

-

Hammett Plot Construction:

-

Repeat the experiment for a series of meta- and para-substituted ethyl benzoates, including the unsubstituted ethyl benzoate (to determine k₀).

-

Plot log(k/k₀) for each substituent against the known σ values for those substituents. The slope of this line is the reaction constant, ρ.

-

For a new substituent like -OCF3, its σ value can be determined from its measured rate constant and the established ρ value for the reaction.

-

Spectroscopic and Computational Characterization

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive tool for characterizing trifluoromethoxy-substituted compounds.[13] The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to strong NMR signals. Key features include:

-

Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[17] For aryl trifluoromethyl ethers, the -OCF3 group typically resonates in the range of -56 to -60 ppm relative to CFCl₃.[18][19] This sensitivity allows for the detection of subtle changes in molecular conformation or binding events.

-

Coupling Constants: Spin-spin coupling (J-coupling) between the ¹⁹F nuclei of the -OCF3 group and protons on the aromatic ring can provide valuable structural information. Long-range couplings (e.g., ⁴J(H-F) and ⁵J(H-F)) are often observed and can aid in signal assignment.[20][21][22]

Computational Analysis: Visualizing Electronic Effects

Computational chemistry provides powerful tools for visualizing and understanding the electronic properties of molecules.

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution on the van der Waals surface of a molecule.[5][23] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor. For trifluoromethoxybenzene, the MEP map would show a high positive potential around the fluorine atoms and a slightly negative potential on the oxygen atom and the ortho/para positions of the ring, visually representing the interplay of inductive withdrawal and resonance donation.

-

Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into a molecule's reactivity. The energy and distribution of these orbitals are significantly influenced by substituents. An electron-withdrawing group like -OCF3 will lower the energy of both the HOMO and LUMO, generally making the aromatic ring less reactive towards electrophiles.

Diagram: Conceptual MEP Map of Trifluoromethoxybenzene

This diagram conceptually illustrates what an MEP map of trifluoromethoxybenzene would show, highlighting the electron-poor and electron-rich regions.

Caption: Representation of charge distribution on trifluoromethoxybenzene.

Conclusion

The trifluoromethoxy substituent is a masterful tool for molecular engineering, offering a unique blend of strong inductive electron withdrawal and weak resonance donation. This guide has demonstrated that its electronic effects are predictable, quantifiable, and experimentally verifiable. By understanding the principles laid out here—from Hammett parameters and pKa shifts to spectroscopic signatures and computational models—researchers can harness the power of the -OCF3 group to rationally design molecules with enhanced stability, permeability, and bioactivity. As the demand for sophisticated chemical entities grows, the strategic application of the trifluoromethoxy group will undoubtedly continue to be a key enabler of innovation in the chemical and life sciences.

References

-

Swain, C. G., Unger, S. H., Rosenquist, N. R., & Swain, M. S. (1983). Substituent effects on chemical reactivity. A new analysis of the field and resonance components. Journal of the American Chemical Society, 105(3), 492–502. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 103–114. [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Leroux, F., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

ChemWhat. (n.d.). 3-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Problem Set #3 – Solutions. (n.d.). Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2013). Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' Reagent. RSC Advances. [Link]

-

Chen, C., Xie, Y., & Chu, L. (2011). Supporting Information Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Chemical Communications. [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

J. Phys. Org. Chem. 2019, 32, e3940. (2019). Aqueous pKa values. [Link]

-

Kazimierczuk, K., & Koźmiński, W. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1731. [Link]

-

Swain, C. G., & Lupton, E. C. (1968). Field and resonance components of substituent effects. Journal of the American Chemical Society, 90(16), 4328–4337. [Link]

-

Tolman, J. R., & Prestegard, J. H. (2002). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(19), 5424–5432. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

-

Haines, R. I., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 91(12), 2217–2220. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (2024). The Hammett substituent constant of the dodecaborate dianion inaugurates a non- coordinating, non-basic, and strongly inductively electron-donating group for organic chemistry. Retrieved from [Link]

-

Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

- Isaacs, N. S. (1995). Physical organic chemistry. Cambridge University Press.

-

Jagannadham, V., & Sanjeev, R. (2012). The Significance and the Basis for the Taft ρ* Value: A One Hour Physical-Organic Chemistry Classroom Lecture to Graduate Students. Physical Chemistry, 2(6), 100-102. [Link]

-

Singh, R. B., & Singh, J. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Studies, 7(5), 1836-1839. [Link]

-

Tomas-Gamasa, M., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem, 14(17), 1586-1589. [Link]

-

ResearchGate. (n.d.). Inductive and resonance effects based on core-electron binding energy shift. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

PubMed. (n.d.). An ab initio study of substituent effects in[4][13]-hydrogen shifts. Retrieved from [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. web.viu.ca [web.viu.ca]

- 4. Field and Resonance values according to Swain [stenutz.eu]

- 5. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - 4-(trifluoromethoxy)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 10. guidechem.com [guidechem.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. assets.cambridge.org [assets.cambridge.org]

- 17. biophysics.org [biophysics.org]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 21. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Technical Guide: Biological Screening & Profiling of 1-Methyl-3-(trifluoromethoxy)benzene

Executive Summary

Compound: 1-Methyl-3-(trifluoromethoxy)benzene CAS: 144516-46-9 Molecular Weight: 176.14 g/mol Context: Fragment-Based Drug Discovery (FBDD) & Hit-to-Lead Optimization[1]

This technical guide outlines the preliminary biological screening architecture for This compound . While this molecule is structurally simple, it represents a "privileged scaffold" in modern medicinal chemistry. The meta-substitution pattern combines a metabolic "soft spot" (the methyl group) with a bioisostere of high stability (the trifluoromethoxy group).

The screening protocols detailed below are designed to validate this molecule not as a final drug, but as a high-value fragment for binding assays and as a benchmark for assessing the "Fluorine Effect" on lipophilicity and metabolic clearance.

Part 1: Chemical Logic & Physicochemical Profiling

Before biological introduction, the compound must undergo physicochemical characterization. The trifluoromethoxy group (-OCF

The "Fluorine Effect" Rationale[2]

-

Lipophilicity Modulation: The -OCF

group has a Hansch -

Conformational Bias: The -OCF

group often adopts an orthogonal conformation relative to the aromatic ring, potentially accessing unique hydrophobic pockets in target proteins.

Protocol 1: Thermodynamic Solubility & LogP Determination

Objective: Establish the maximum non-precipitating concentration for biological assays.

Methodology:

-

Preparation: Dissolve this compound in DMSO to create a 10 mM stock.

-

Shake-Flask Method: Spike stock into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM.

-

Incubation: Shake for 24 hours at 25°C to reach equilibrium.

-

Filtration: Filter using a 0.22 µm PVDF membrane to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Data Output: Calculate Thermodynamic Solubility (

). If

Part 2: Metabolic Stability Screening (Microsomal Stability)

Rationale: The primary liability of this scaffold is the methyl group at the C1 position. Toluene derivatives are rapidly oxidized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6) to benzyl alcohols and subsequently benzoic acids. The -OCF

Protocol 2: In Vitro Microsomal Clearance Assay

System: Pooled Human Liver Microsomes (HLM).

Step-by-Step Workflow:

-

Reaction Mix: Prepare a master mix containing:

-

0.5 mg/mL HLM protein.

-

100 mM Potassium Phosphate buffer (pH 7.4).

-

1 µM Test Compound (this compound).

-

Control: Toluene (High clearance) and Warfarin (Low clearance).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system (1 mM final).

-

Sampling: Aliquot 50 µL at time points:

min. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of the hydroxymethyl metabolite.

Data Interpretation:

-

High Clearance:

. Indicates the methyl group is a metabolic liability requiring bioisosteric replacement (e.g., with -Cl or -CF -

Metabolite ID: Detection of the benzyl alcohol derivative confirms CYP-mediated oxidation.

Part 3: Fragment-Based Screening (Biophysical Assays)

As a fragment, this molecule is likely to have low affinity (

Protocol 3: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding to a target protein by transferring magnetization from protein to ligand.

Workflow:

-

Sample Prep:

-

Protein Concentration: 10–20 µM (Target Receptor).

-

Ligand Concentration: 1–2 mM (100-fold excess).

-

Buffer: D

O-based phosphate buffer to minimize solvent signal.

-

-

Pulse Sequence: Apply a Gaussian pulse train to selectively saturate protein resonances (on-resonance at -1 ppm) and a reference spectrum (off-resonance at 30 ppm).

-

Acquisition: Record 1D

H NMR spectra. -

Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Result: Signals from the ligand that appear in the difference spectrum indicate binding.

-

Note: The methyl protons (approx 2.3 ppm) and aromatic protons will show strong STD effects if those moieties interact with the protein surface.

-

Part 4: Visualization of Workflows & Pathways

Diagram 1: The "Privileged Fragment" Screening Workflow

This diagram illustrates the decision matrix for screening this compound, prioritizing solubility and biophysical validation before cellular assays.

Caption: Integrated screening workflow prioritizing physicochemical validation. Low solubility triggers biophysical fragment screening (NMR) over cellular assays.

Diagram 2: Predicted Metabolic Fate

This diagram highlights the metabolic liability of the methyl group versus the stability of the trifluoromethoxy group.

Caption: Predicted metabolic pathway. The -OCF3 group remains intact, while the methyl group undergoes sequential oxidation to benzoic acid.

Part 5: Quantitative Data Summary

| Parameter | Value / Metric | Relevance to Screening |

| LogP (Est.) | ~3.5 - 3.8 | High lipophilicity; requires <1% DMSO in assays. |

| Hansch | +1.04 | Increases binding affinity via hydrophobic effects. |

| Metabolic Liability | Methyl (C1) | Primary site of CYP450 attack (Soft Spot). |

| Metabolic Stability | -OCF | Resistant to oxidative cleavage; blocks C3 metabolism. |

| Screening Conc. | 100 µM - 1 mM | Typical range for fragment-based NMR/SPR. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

-

Hajduk, P. J., et al. (1997). NMR-Based Discovery of Lead Inhibitors that Block DNA Binding of the Human Papillomavirus E2 Protein. Journal of Medicinal Chemistry, 40(20), 3144-3150. Link

-

Nakajima, T., et al. (1997). Toluene metabolism by cDNA-expressed human hepatic cytochrome P450.[3] Biochemical Pharmacology, 53(3), 271-277.[3] Link

-

Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

Sources

Industrial & Medicinal Applications of 1-Methyl-3-(trifluoromethoxy)benzene: A Technical Monograph

The following technical guide details the industrial and medicinal utility of 1-Methyl-3-(trifluoromethoxy)benzene (CAS 705-44-2). This monograph is structured to serve as a practical reference for chemical engineers and medicinal chemists.

Part 1: Executive Technical Summary[1]

This compound (also known as 3-(Trifluoromethoxy)toluene) is a fluorinated aromatic intermediate of high strategic value in the synthesis of agrochemicals and pharmaceuticals. Its significance stems from the trifluoromethoxy (

-

Metabolic Stability: The strong C-F bonds (

) and the steric bulk of the -

Lipophilicity Modulation: With a Hansch

value of -

Conformational Bias: The

group adopts an orthogonal conformation relative to the benzene ring, offering unique steric interactions in protein binding pockets.[1][2]

This compound serves primarily as a Lynchpin Intermediate , most notably as the precursor to 3-(Trifluoromethoxy)benzoic acid (CAS 1014-81-9) and various aniline derivatives used in modern crop protection agents and CNS-active drugs.[3]

Part 2: Chemical Profile & Properties[4][5][6][7]

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 705-44-2 | Verified |

| Molecular Formula | ||

| Molecular Weight | 176.14 g/mol | |

| Boiling Point | 132-134 °C | @ 760 mmHg |

| Density | @ 25 °C | |

| Refractive Index | ||

| Lipophilicity ( | ~3.4 | Predicted |

| Electronic Effect | Electron-withdrawing (Inductive) |

Part 3: Synthesis & Manufacturing (The Yagupolskii Route)

While modern laboratory methods employ radical trifluoromethylation (e.g., Togni’s reagent), the industrial standard for scalability and cost-efficiency remains the Yagupolskii Method (chlorination-fluorination sequence). This protocol is self-validating through the evolution of HCl and the distinct boiling point shift of the intermediate.

Industrial Protocol: From m-Cresol to Product

Reaction Logic:

The synthesis circumvents the instability of trifluoromethoxide salts by constructing the

Step-by-Step Methodology:

-

Formation of Trichloromethyl Ether:

-

Fluorine-Chlorine Exchange (The Swarts Reaction):

Visualization: Synthesis Pathway

Figure 1: The industrial synthesis pathway converting m-Cresol to this compound via the trichloromethyl ether intermediate.[3]

Part 4: Industrial Applications & Reactivity Profile

The utility of CAS 705-44-2 lies in its ability to undergo regioselective electrophilic aromatic substitution (EAS) .[3][1] The compound possesses two directing groups:[4][5]

-

Methyl Group (

): Weakly activating, ortho/para director.[1][2] -

Trifluoromethoxy Group (

): Deactivating (inductive) but ortho/para directing (resonance of oxygen lone pairs).[1][2]

Conflict & Synergy: In the meta relationship (1,3-substitution), the directing effects reinforce each other at positions 4 and 6 .

-

Position 4: Para to Methyl, Ortho to

.[1][2] Sterically crowded.[1][2] -

Position 6: Ortho to Methyl, Para to

.[1][2] Sterically accessible. -

Position 2: Ortho to both.[1][2][4] Highly sterically hindered (usually minor product).[1][2]

The "Benzoic Acid" Pathway (Pharmaceuticals)

The most critical industrial application is the oxidation of the methyl group to form 3-(Trifluoromethoxy)benzoic acid .

-

Reagents:

or -

Application: This acid is a versatile building block for non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers (e.g., Riluzole analogues).[1][2]

The "Aniline" Pathway (Agrochemicals)

Nitration followed by reduction yields Amino-3-(trifluoromethoxy)toluenes .[3][1][2]

-

Reagents:

. -

Selectivity: Yields a mixture of 4-nitro and 6-nitro isomers.[1][2]

-

Application: Precursors for urea-based herbicides and insecticides where the

group prevents oxidative metabolism in the pest, prolonging the half-life of the toxin.[3]

Visualization: Reactivity Toolbox

Figure 2: The reactivity manifold of CAS 705-44-2, highlighting its divergence into high-value acid, nitro, and halo-intermediates.[3]

Part 5: Safety & Handling Protocols

Hazard Identification:

-

Flammability: Flash point approx.[1][2][6][7]

.[2] Class 3 Flammable Liquid.[1][2] -

Toxicity: Fluorinated aromatics can be nephrotoxic.[1][2] Avoid inhalation.

Handling Procedure:

-

Engineering Controls: All transfers must occur within a fume hood or closed-loop system.

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and flame-retardant lab coat.[1][2]

-

Spill Response: Absorb with vermiculite.[1][2] Do not use sawdust (flammability risk).[1][2]

Part 6: References

-

Yagupolskii, L. M. (1955).[1][2] The synthesis of aromatic compounds containing the trifluoromethoxy group. Journal of General Chemistry USSR. [1][2]

-

Leroux, F. R., et al. (2005).[1][2] Trifluoromethoxy aromatics: A journey into the synthesis and applications of a unique substituent. ChemBioChem. [1][2]

-

PubChem Database. (2023).[1][2] Compound Summary for CAS 705-44-2. National Center for Biotechnology Information.[1][2] Link[1][2]

-

Chem-Impex International. (2023).[1][2] 3-(Trifluoromethoxy)benzoic acid Applications. Link

-

Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][2]

Sources

- 1. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 170572-49-3|3-Fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. maratek.com [maratek.com]

- 7. Trifluorotoluene - Wikipedia [en.wikipedia.org]

Safety and Handling Guidelines for 1-Methyl-3-(trifluoromethoxy)benzene

Critical Identity Verification & Executive Summary

⚠️ CRITICAL SAFETY ALERT: CAS Number Discrepancy The CAS number provided in your request (641-91-8 ) is historically associated with 1,2,5-Trimethylnaphthalene , a polycyclic aromatic hydrocarbon. The chemical name 1-Methyl-3-(trifluoromethoxy)benzene (also known as 3-(Trifluoromethoxy)toluene) typically corresponds to CAS 705-44-2 .[1]

Action Required: Before handling, verify the Certificate of Analysis (CoA) and container label. This guide is written specifically for This compound , a fluorinated ether used in drug discovery.

Executive Summary

This compound is a volatile, fluorinated aromatic building block. It serves as a critical bioisostere in medicinal chemistry, introducing the metabolically stable trifluoromethoxy (

Physicochemical Profile & Properties

Understanding the physical constants is the first line of defense. The

| Property | Value (Approximate) | Scientific Context |

| Chemical Name | This compound | Synonyms: 3-(Trifluoromethoxy)toluene; |

| CAS Number | 705-44-2 (Verify against 641-91-8) | Primary identifier for the ether structure.[1][4] |

| Molecular Weight | 176.14 g/mol | Heavier than toluene (92.14) due to heavy fluorine atoms. |

| Physical State | Colorless Liquid | Low viscosity, mobile liquid. |

| Boiling Point | ~132–135°C (Predicted) | Higher than toluene (110°C) but lower than anisole derivatives due to lower polarizability of F vs H. |

| Flash Point | ~25–35°C (Estimated) | Class 3 Flammable Liquid. Handle away from static/sparks. |

| Density | ~1.20 g/mL | Denser than water (halogenated). Sinks in aqueous phases. |

| Solubility | Immiscible in water | Soluble in DCM, THF, Ethyl Acetate, DMSO. |

The Medicinal Chemistry Advantage: Why Use It?

In drug design, this compound is not merely a solvent; it is a strategic scaffold.[2] The trifluoromethoxy (

The "Super-Lipophile" Effect

The

-

Mechanism: The high electronegativity of the three fluorine atoms withdraws electron density, reducing the basicity of the oxygen. This prevents hydrogen bond acceptance, facilitating membrane permeability.

-

Application: Used to improve Blood-Brain Barrier (BBB) penetration in CNS drugs (e.g., Riluzole analogs).[5]

Metabolic Blockade

The C-F bond is among the strongest in organic chemistry (~485 kJ/mol).[2][3]

-

Causality: Placing the

group at the meta position of the toluene ring blocks metabolic oxidation that would typically occur at electron-rich sites. This extends the in vivo half-life (

Hazard Identification & Toxicology (GHS)

Treat this compound as a Flammable Irritant .

-

H226: Flammable liquid and vapor.[6]

-

H315: Causes skin irritation.[7] (Solvent action defats skin; fluorinated motif aids permeation).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Insight: Unlike simple toluene, the fluorinated ether moiety resists metabolism to benzoic acid derivatives. However, high-dose inhalation may still induce CNS depression (dizziness, narcosis) typical of aromatic solvents.

Advanced Handling Protocols

Engineering Controls & Storage

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). While the

bond is stable, the benzylic position (methyl group) is susceptible to radical autoxidation over time if exposed to light and air. -

Temperature: Store at 2–8°C in a flammables-rated refrigerator.

-

Vessel: Use amber glass with PTFE-lined caps to prevent UV degradation and cap liner swelling.

Safe Aliquotting Workflow (DOT Visualization)

The following diagram outlines the decision logic for transferring this volatile reagent, prioritizing containment of vapors.

Figure 1: Decision matrix for safe aliquotting. Note the requirement for PTFE plungers, as aromatic ethers can swell standard rubber pistons, leading to seizing or leakage.

Personal Protective Equipment (PPE) Selection

-

Gloves: Do NOT use standard latex.

-

Recommendation:Viton (Fluoroelastomer) or Silver Shield laminate gloves.

-

Reasoning: Aromatic fluorinated compounds have high permeation rates through thin nitrile. If nitrile is the only option, use "double-glove" technique and change immediately upon splash contact.

-

-

Respiratory: Work strictly within a fume hood. If working outside containment (e.g., spill cleanup), a half-mask respirator with Organic Vapor (OV) cartridges is required.

Emergency Response & Waste Management

Spill Response Logic

In the event of a spill, the high volatility and flammability create an immediate explosion hazard.

Figure 2: Emergency response workflow. Speed is critical to prevent vapor accumulation near ignition sources.

Waste Disposal

-

Classification: Halogenated Organic Solvent Waste.

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or alkali metals.

-

Protocol: Dispose of via a licensed chemical waste contractor. Ensure the waste stream is flagged for high fluorine content, as this requires specific incineration protocols to manage HF generation.

References

-

PubChem. Compound Summary: (Trifluoromethoxy)benzene (Parent Analog Data). National Library of Medicine. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[8] (Discusses the lipophilicity and metabolic stability of the -OCF3 group). Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Trifluoromethoxybenzenes. (General hazard classification for fluorinated aromatic ethers). Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Toluene - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Density, boiling point, and use of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 7. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Strategic Functionalization of 1-Methyl-3-(trifluoromethoxy)benzene: A Guide to Regiocontrol

Topic: Electrophilic Aromatic Substitution Reactions of 1-Methyl-3-(trifluoromethoxy)benzene Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The trifluoromethoxy (-OCF₃) group has emerged as a privileged motif in modern medicinal chemistry, offering a unique balance of lipophilicity (Hansch π = 1.[2]04) and metabolic stability without the high chemical reactivity associated with other fluorinated functionalities. However, the functionalization of This compound (also known as 3-trifluoromethoxytoluene) presents a distinct challenge in electrophilic aromatic substitution (EAS).[1]

This guide analyzes the competitive electronic and steric landscapes of this substrate, providing researchers with rational design strategies and validated protocols for regioselective functionalization. Unlike simple toluene derivatives, the presence of the -OCF₃ group creates a "cooperative but conflicted" directing environment that requires precise reaction engineering to control.

Part 1: The Electronic & Steric Landscape

To predict and control the outcome of EAS on this compound, one must deconstruct the competing influences of the substituents.

The Substituent Conflict

-

Methyl Group (-CH₃): A weak activator and ortho/para director.[1] It pushes electron density into the ring via hyperconjugation.

-

Trifluoromethoxy Group (-OCF₃): A deactivating group (due to the strong inductive withdrawal, -I, of the fluorine atoms) but an ortho/para director (due to resonance donation, +R, from the oxygen lone pair).[1][3][4]

Regioselectivity Mapping

Both groups direct incoming electrophiles to the same set of carbons (positions 2, 4, and 6), but with different energetic favorability.[1]

-

Position 2 (Ortho to both): This position is electronically activated by both groups but is sterically prohibited for most electrophiles due to the "pincer" effect of the methyl and bulky -OCF₃ groups.

-

Position 4 (Para to Methyl, Ortho to -OCF₃):

-

Electronic: Highly favored. The methyl group's activation is strongest at the para position.

-

Steric: Moderately hindered. The electrophile must approach ortho to the bulky -OCF₃ group.

-

-

Position 6 (Ortho to Methyl, Para to -OCF₃):

-

Electronic: Favored by -OCF₃ directing effect, but less activated by the methyl group (ortho activation < para activation).[1]

-

Steric: Least hindered. The electrophile approaches ortho to the smaller methyl group and para to the bulky -OCF₃.

-

The Verdict: The reaction is a competition between Electronic Control (favoring C4) and Steric Control (favoring C6) .

Figure 1: Decision tree for regioselectivity. The methyl group generally dictates the orientation (C4), but the bulk of the -OCF3 group can shift the ratio toward C6 with larger electrophiles.

Part 2: Validated Experimental Protocols

Protocol A: Regioselective Bromination (NBS Method)

Objective: Synthesis of 4-bromo-1-methyl-3-(trifluoromethoxy)benzene.[1] Rationale: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) provides a milder source of electrophilic bromine compared to Br₂/FeBr₃. This minimizes over-bromination and allows for better temperature control to maximize the electronic preference for the C4 position.

Materials:

-

Substrate: this compound (1.0 eq)[1]

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)[1]

-

Catalyst: Ammonium acetate (10 mol%) - Optional, promotes regioselectivity.[1]

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with this compound and MeCN under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes to prevent an exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or GC-MS.[1]

-

Checkpoint: If conversion is <50% after 4 hours, warm to 40°C.[1]

-

-

Quench: Pour the reaction mixture into ice-cold water (5 volumes).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude will likely contain a ~80:20 mixture of the 4-bromo and 6-bromo isomers. Separate via Flash Column Chromatography (Hexanes/EtOAc gradient). The 4-bromo isomer (less symmetrical) typically elutes second on silica.

Protocol B: Nitration (Mixed Acid)

Objective: Synthesis of 4-nitro-1-methyl-3-(trifluoromethoxy)benzene. Rationale: The -OCF₃ group deactivates the ring, requiring a standard mixed acid approach. However, temperature control is critical to prevent dinitration.[1]

Materials:

Step-by-Step Workflow:

-

Preparation: Dissolve the substrate in concentrated H₂SO₄ at -10°C.

-

Nitration: Add the HNO₃/H₂SO₄ mixture dropwise, maintaining the internal temperature below 0°C.

-

Stirring: Stir at 0°C for 1 hour.

-

Note: Do not heat. Heating promotes meta-substitution (relative to methyl) or dinitration.[1]

-

-

Workup: Pour onto crushed ice. Extract with DCM.

-

Isolation: The nitro isomers often have distinct crystallization properties. The 4-nitro isomer is generally a solid, while the 6-nitro isomer may remain an oil or have a lower melting point.

Part 3: Data Analysis & Yield Expectations

The following table summarizes expected outcomes based on standard EAS electrophiles.

| Electrophile (Reaction) | Major Isomer (C4) | Minor Isomer (C6) | Typical Yield | Notes |

| Br⁺ (Bromination) | 75–85% | 15–25% | 85–92% | C4 favored electronically.[1] Separation required.[6] |

| NO₂⁺ (Nitration) | 60–70% | 30–40% | 80–88% | Less selective due to the high reactivity of the nitronium ion. |

| R-CO⁺ (Acylation) | >90% | <10% | 50–65% | Friedel-Crafts is highly sensitive to sterics; C4 is strongly preferred, but reaction is slow due to deactivation.[1] |

Part 4: References

-

Leroux, F. R., et al. (2008).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[7] ChemMedChem. [1]

-

Lantei, P., et al. (2007).[1] "Process for the preparation of 1-bromo-3-trifluoromethoxybenzene." World Intellectual Property Organization (WO2007107820A2).

-

Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. [1]

-

BenchChem Protocols. (2025). "Bromination of 3-(trifluoromethyl)aniline using NBS." BenchChem Application Notes. [1]

Sources

- 1. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

The Trifluoromethoxy Paradox: Electronic Architecture and Directing Effects in EAS

Executive Summary

The trifluoromethoxy group (

This guide deconstructs the electronic and conformational architecture of

Part 1: Electronic & Structural Architecture

To control the reactivity of

The Orthogonal Conformation (The Anomeric Effect)

Unlike the methoxy group, which tends to lie coplanar with the aromatic ring to maximize

-

Causality: This is driven by the negative hyperconjugation (or anomeric effect) where the oxygen lone pair (

) donates electron density into the low-lying antibonding orbital of the C-F bond ( -

Consequence: This interaction locks the conformation, reducing the availability of the oxygen lone pair to donate into the aromatic

-system. This makes

Quantitative Electronic Parameters

The Hammett substituent constants (

Table 1: Comparative Electronic & Lipophilic Properties